molecular formula C9H8N2O2 B2749701 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 1448852-04-7

1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B2749701
CAS No.: 1448852-04-7
M. Wt: 176.175
InChI Key: QAKWYQJQTAJFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS 1448852-04-7) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. This pyrrolopyridine derivative belongs to a class of fused bicyclic heterocycles recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities . The compound serves as a critical precursor in the synthesis of more complex molecules, especially in the development of protein kinase inhibitors. Kinase inhibitors containing the pyrrolopyridine core, such as Vemurafenib and Pexidartinib, have been successfully introduced into clinical anticancer therapy, highlighting the therapeutic value of this structural motif . The structure, with a carboxylic acid functional group, allows for further synthetic modifications, making it a versatile intermediate for constructing potential bioactive agents. Researchers value this compound for its application in exploring new treatments for conditions where pyrrolopyridine derivatives have shown promise, including antiviral, antidiabetic, and antitumor activities . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific handling and storage information, please refer to the available safety data sheets.

Properties

IUPAC Name

1-methylpyrrolo[3,2-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKWYQJQTAJFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, followed by cyclization and functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridine compounds .

Scientific Research Applications

1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential role in modulating biological pathways.

    Medicine: It has shown promise in the development of therapeutic agents targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrrolopyridine Family

The following table compares 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid with its closest structural analogs, focusing on substituent positions, molecular weights, and functional group variations:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight Key Differences
1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid 1448852-04-7 C₉H₈N₂O₂ Methyl (1), COOH (6) 176.17 Reference compound
1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid 1190319-63-1 C₈H₆N₂O₂ COOH (4) 162.15 Carboxylic acid at position 4; no methyl
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid 1190313-15-5 C₉H₈N₂O₂ Methyl (2), COOH (6) 176.17 Methyl shifted to position 2
3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid 1190312-84-5 C₈H₅N₃O₄ Nitro (3), COOH (6) 207.14 Nitro group introduces electron-withdrawing effects
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1000340-11-3 C₉H₇BrN₂O₂ Bromo (5), methyl (6), COOH (3) 271.07 Bromine substituent enhances halogen bonding
Electronic and Solubility Profiles
  • Electron-Donating vs. Withdrawing Groups : The methyl group in the 1-position of the target compound enhances lipophilicity, whereas analogs with nitro groups (e.g., 3-nitro derivative) exhibit reduced solubility due to electron withdrawal .
Antimicrobial Activity
  • 7-Oxopyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives (e.g., oxacillin analogs) demonstrate antibacterial activity by inhibiting cell wall synthesis, though their efficacy varies with substituent patterns .
  • The 5-bromo-6-methyl analog shows enhanced antimicrobial potency compared to the parent compound, likely due to bromine’s electronegativity and steric effects .

Key Research Findings

Antimicrobial Applications : Bayomi et al. (1985) reported that 7-oxopyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives exhibit broad-spectrum activity against Gram-positive bacteria, with MIC values <1 µg/mL .

Carcinogenicity Concerns: Heterocyclic amines with fused pyridine systems (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are linked to DNA adduct formation, though the target compound lacks such mutagenic moieties .

Drug Development : Derivatives like 3-cyclobutyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid () are explored as cystic fibrosis correctors, highlighting the therapeutic versatility of this scaffold .

Biological Activity

1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS: 1448852-04-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.18 g/mol
  • Structure : The compound features a pyrrolo-pyridine core, which is significant for its interaction with biological targets.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of pyrrolo[3,2-b]pyridine derivatives. Although specific data on 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is limited, related compounds have shown promising results:

CompoundActivity (EC50 μM)Reference
4-Pyrazole derivative0.064
N-substituted imidazole0.822
2-Pyridyl analog0.038

These findings suggest that modifications to the pyrrolo-pyridine structure can enhance antiparasitic activity, indicating potential pathways for developing effective treatments.

Anticancer Activity

The anticancer properties of pyrrolo[3,2-b]pyridine derivatives have also been explored. For instance, compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation:

  • Mechanism of Action : These compounds often target specific kinases or enzymes involved in cancer cell signaling pathways.
  • Case Study : A study on related analogs demonstrated significant cytotoxicity against HeLa cells (cervical cancer) with IC50 values in the low micromolar range.

Neuroprotective Effects

1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has been investigated for neuroprotective properties:

  • Mechanism : It may act as an antioxidant and modulate neuroinflammatory responses.
  • Research Findings : In vitro studies have indicated that derivatives can protect neuronal cells from oxidative stress-induced apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is crucial for its development as a therapeutic agent:

  • Solubility : The compound exhibits moderate aqueous solubility, which may influence its bioavailability.
  • Metabolic Stability : Studies suggest that structural modifications can enhance metabolic stability in liver microsomes, a critical factor for drug development.

Q & A

Q. What are the common synthetic routes for 1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ethyl ester derivative, Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate , under acidic or basic conditions. Alternative routes include cyclization reactions using precursors like 2-amino-1H-pyrrole derivatives with carbonitriles in acetic acid or condensation processes with appropriate intermediates. The ethyl ester intermediate (CAS 2114651-27-1) is a key starting material due to its stability and reactivity .

Q. What structural features contribute to its biological activity?

The fused pyrrole-pyridine ring system provides a planar structure for potential DNA intercalation or enzyme binding. The methyl group at the N1 position enhances metabolic stability, while the carboxylic acid at C6 enables hydrogen bonding with biological targets, critical for activities such as FGFR inhibition (IC50 = 7–712 nM for FGFR1-4) .

Q. What in vitro assays are used to evaluate its anticancer potential?

Standard assays include:

  • MTT cell viability tests on cancer cell lines (e.g., prostate cancer PC-3).
  • Apoptosis assays (Annexin V/PI staining).
  • Enzyme inhibition assays (e.g., FGFR kinase activity measured via ADP-Glo™) .

Q. How is purity and structure confirmed?

Analytical techniques include:

  • HPLC (≥95% purity).
  • NMR spectroscopy (1H/13C for structural confirmation; methyl singlet at δ 3.8 ppm, aromatic protons at δ 7.5–8.2 ppm).
  • LC-MS for molecular ion verification (MW = 178.15 g/mol) .

Advanced Research Questions

Q. How can synthetic yield be optimized?

Key parameters include:

  • Temperature control (80–100°C for cyclization).
  • Solvent selection (acetic acid for cyclization, ethanol/water for hydrolysis).
  • Catalyst use (Lewis acids like ZnCl₂ for regioselectivity). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity to ≥95% .

Q. How do C6 modifications affect FGFR inhibition?

Replacing the carboxylic acid with esters or amides alters polarity and binding affinity. For example:

  • The ethyl ester derivative shows reduced FGFR1 inhibition (IC50 = 25 nM vs. 7 nM for the acid).
  • Methyl ester derivatives retain moderate activity (IC50 = 9 nM for FGFR2), emphasizing the necessity of the free carboxylic group for target interaction .

Q. How to resolve contradictions in reported IC50 values?

Discrepancies may arise from:

  • Assay conditions (e.g., ATP concentration, incubation time).
  • Cell line variability (e.g., FGFR expression levels in PC-3 vs. other models). Solutions include normalizing data using reference inhibitors (e.g., PD173074 for FGFR), validating with orthogonal assays (e.g., surface plasmon resonance for binding kinetics), and standardizing protocols .

Q. What strategies improve solubility for in vivo studies?

Approaches include:

  • Salt formation (e.g., sodium salt for enhanced aqueous solubility).
  • Co-solvent systems (DMSO/PEG300 or Tween 80 formulations).
  • Nanoparticle encapsulation to increase bioavailability. Solubility in PBS is typically <1 mg/mL; 10% DMSO in saline is commonly used for dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.